molecular formula C16H20N2O5S B14453474 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine CAS No. 77481-08-4

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine

Cat. No.: B14453474
CAS No.: 77481-08-4
M. Wt: 352.4 g/mol
InChI Key: FKKZRYVWMJRWNI-ZUZCIYMTSA-N
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Description

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine is a compound known for its fluorescent properties. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is often used in biochemical applications due to its ability to form stable fluorescent adducts with various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with D-threonine. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The sulfonyl chloride group reacts with the amino group of D-threonine, forming a stable sulfonamide linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction.

Major Products

The major products formed from these reactions include various substituted sulfonamides and oxidized or reduced derivatives of the naphthalene ring.

Scientific Research Applications

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine exerts its effects involves the formation of a stable fluorescent adduct with target molecules. The sulfonyl group reacts with primary amino groups in proteins and peptides, forming a covalent bond. This interaction results in a fluorescent signal that can be detected and measured using various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine is unique due to its specific interaction with D-threonine, which enhances its selectivity and sensitivity in detecting specific biomolecules. Its fluorescent properties make it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

77481-08-4

Molecular Formula

C16H20N2O5S

Molecular Weight

352.4 g/mol

IUPAC Name

(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C16H20N2O5S/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3/h4-10,15,17,19H,1-3H3,(H,20,21)/t10-,15+/m0/s1

InChI Key

FKKZRYVWMJRWNI-ZUZCIYMTSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O

Origin of Product

United States

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